molecular formula C13H18N4O2S B497215 2,4,6-trimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide CAS No. 927640-55-9

2,4,6-trimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide

Cat. No. B497215
CAS RN: 927640-55-9
M. Wt: 294.38g/mol
InChI Key: DZOROHNYWXIFAI-UHFFFAOYSA-N
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Description

2,4,6-trimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide, also known as TMB-8, is a chemical compound that has been extensively studied for its potential applications in scientific research. TMB-8 is a sulfonamide derivative that has been shown to inhibit the function of intracellular calcium channels, making it a valuable tool for investigating calcium signaling pathways and their roles in various physiological processes.

Mechanism of Action

2,4,6-trimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide is a potent inhibitor of the inositol 1,4,5-trisphosphate (IP3) receptor, which is a calcium channel located on the endoplasmic reticulum membrane. 2,4,6-trimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide binds to the IP3 receptor and prevents the release of calcium ions from the endoplasmic reticulum into the cytosol. This inhibition of calcium signaling can have a wide range of effects on cellular processes, depending on the specific cell type and context.
Biochemical and Physiological Effects:
The inhibition of calcium signaling by 2,4,6-trimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide can have a wide range of effects on biochemical and physiological processes. For example, 2,4,6-trimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide has been shown to inhibit muscle contraction by blocking calcium release from the sarcoplasmic reticulum. In addition, 2,4,6-trimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide can inhibit the release of neurotransmitters from neurons by blocking calcium influx into the presynaptic terminal. 2,4,6-trimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide has also been shown to have anti-tumor effects by inhibiting calcium signaling pathways involved in cell proliferation and survival.

Advantages and Limitations for Lab Experiments

The advantages of using 2,4,6-trimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide in scientific research include its potency and specificity for the IP3 receptor, as well as its ability to inhibit calcium signaling in a reversible manner. However, 2,4,6-trimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide also has some limitations, including its potential toxicity and the need for careful dosing and handling to avoid unwanted effects on cellular processes.

Future Directions

There are many potential future directions for research on 2,4,6-trimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide and its applications in scientific research. One area of interest is the development of new analogs of 2,4,6-trimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide with improved potency and specificity for the IP3 receptor. Another area of interest is the investigation of the role of calcium signaling in various disease processes, including cancer, neurodegenerative diseases, and cardiovascular disease. Finally, the development of new techniques for imaging and measuring calcium signaling in live cells and tissues could lead to new insights into the role of calcium signaling in physiological processes.

Synthesis Methods

The synthesis of 2,4,6-trimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 2-(1H-1,2,4-triazol-1-yl)ethylamine in the presence of a suitable base. The resulting product is then purified using standard techniques such as column chromatography.

Scientific Research Applications

2,4,6-trimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide has been widely used in scientific research as a tool for investigating calcium signaling pathways. Calcium signaling is a critical process in many physiological functions, including muscle contraction, neurotransmitter release, and gene expression. 2,4,6-trimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide has been shown to inhibit the function of intracellular calcium channels, which can be used to study the role of calcium signaling in these processes.

properties

IUPAC Name

2,4,6-trimethyl-N-[2-(1,2,4-triazol-1-yl)ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2S/c1-10-6-11(2)13(12(3)7-10)20(18,19)16-4-5-17-9-14-8-15-17/h6-9,16H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZOROHNYWXIFAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCN2C=NC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-trimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide

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